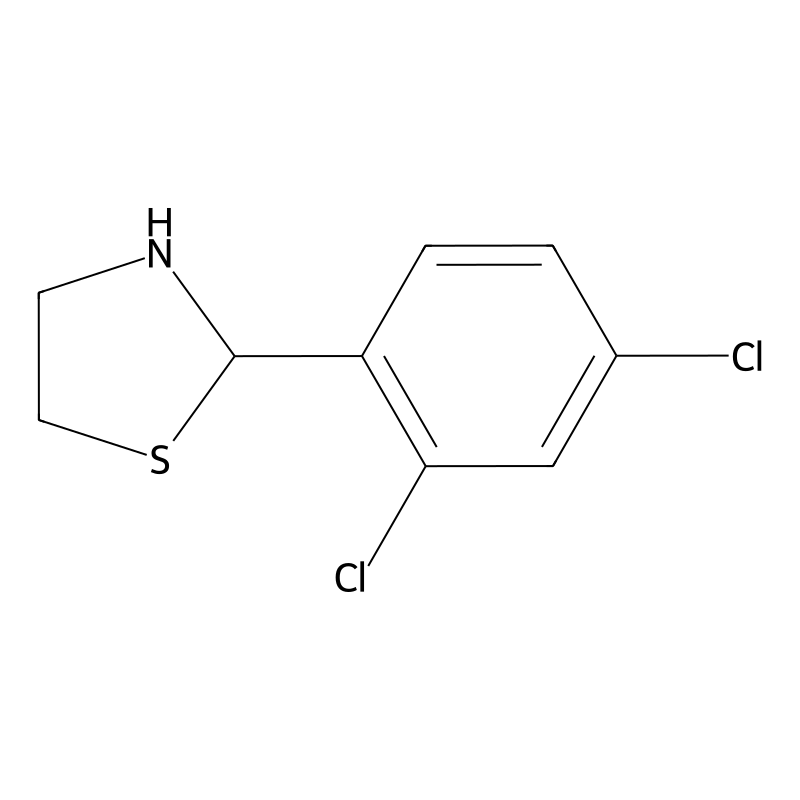

2-(2,4-Dichlorophenyl)-1,3-thiazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Availability:

Potential Applications:

The limited research available on 2-(2,4-Dichlorophenyl)-1,3-thiazolidine primarily focuses on its potential as a precursor for the synthesis of more complex molecules with diverse functionalities.

- Building Block for Drug Discovery: Studies suggest the potential of using 2-(2,4-Dichlorophenyl)-1,3-thiazolidine as a building block for the synthesis of novel drug candidates. Its structure incorporates a thiazolidine ring, which is a core scaffold found in several clinically used drugs, including thiazolidinediones (TZDs) used for treating type 2 diabetes []. However, further research is needed to explore its specific therapeutic potential and identify target biological pathways.

Current Limitations and Future Directions:

Despite the potential shown in its application as a synthetic intermediate, research on 2-(2,4-Dichlorophenyl)-1,3-thiazolidine remains limited.

Limited Biological Activity Studies

While its potential as a drug discovery tool is explored, studies investigating its own biological activity are scarce. Further research is needed to evaluate its potential effects on various biological targets and assess its safety profile.

Focus on Precursor Role

Current research primarily focuses on its role as a precursor for the synthesis of other molecules. More research is necessary to explore its individual applications beyond serving as a building block.

2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a heterocyclic compound characterized by a thiazolidine ring fused with a dichlorophenyl group. Its chemical formula is , indicating the presence of two chlorine atoms, a nitrogen atom, and a sulfur atom in its structure. This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Ring-Opening Reactions: The thiazolidine ring can undergo ring-opening under specific conditions, leading to the formation of different derivatives.

- Substitution Reactions: The 2,4-dichlorophenyl group may also be involved in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

- Condensation Reactions: This compound can act as a nucleophile in condensation reactions with aldehydes or ketones to yield more complex structures .

Research has shown that 2-(2,4-Dichlorophenyl)-1,3-thiazolidine exhibits various biological activities:

- Antimicrobial Properties: Some studies indicate that derivatives of thiazolidines possess antimicrobial activity against various pathogens .

- Anti-inflammatory Effects: Compounds related to thiazolidines have been investigated for their ability to inhibit enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 .

- Cytotoxicity: In vitro studies have demonstrated that certain thiazolidine derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Several methods exist for synthesizing 2-(2,4-Dichlorophenyl)-1,3-thiazolidine:

- One-Pot Synthesis: A straightforward method involves the reaction of thiourea with 2-chloroacetic acid under acidic conditions to form the thiazolidine nucleus. Subsequent steps may involve the introduction of the dichlorophenyl group through substitution reactions .

- Multi-Step Synthesis: More complex synthetic routes may include multiple steps involving intermediates like thiazolidinones or other thiazolidine derivatives .

- Catalytic Methods: Utilizing catalysts such as β-cyclodextrin-SO₃H has been reported to enhance yields and reduce waste during synthesis .

The applications of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine are diverse:

- Pharmaceuticals: Its derivatives are being explored for potential use as anti-inflammatory and antimicrobial agents.

- Agricultural Chemicals: Compounds with similar structures may serve as pesticides or herbicides due to their biological activity.

- Chemical Intermediates: This compound can be used as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 2-(2,4-Dichlorophenyl)-1,3-thiazolidine focus on its biochemical interactions:

- Enzyme Inhibition: Research has indicated that certain derivatives can inhibit key enzymes involved in inflammatory processes and metabolic pathways .

- Molecular Docking Studies: Computational studies suggest potential binding affinities with various biological targets, providing insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dichlorophenyl)-1,3-thiazolidine | Similar thiazolidine structure with different chlorination | Antimicrobial properties |

| 5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | Contains a furan ring; potential anticancer activity | Cytotoxicity against cancer cells |

| 2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-pyrazol-4-yl)acetamide | Contains a pyrazole moiety; diverse biological activities | Antiproliferative effects |

Uniqueness

What sets 2-(2,4-Dichlorophenyl)-1,3-thiazolidine apart from these compounds is its specific dichlorophenyl substitution pattern and resultant biological activity profile. Its unique interactions and synthesis pathways make it a subject of interest for further research in medicinal chemistry.

Molecular Structure and Stereochemistry

2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a heterocyclic compound characterized by a five-membered thiazolidine ring substituted with a 2,4-dichlorophenyl group at the 2-position [1]. The molecular formula is C₉H₉Cl₂NS with a molecular weight of 234.14 g/mol [2]. The compound features a thiazolidine ring system containing nitrogen and sulfur heteroatoms, with two chlorine substituents located at the 2 and 4 positions of the attached phenyl ring [1].

Bond Lengths and Angles

The thiazolidine ring system exhibits characteristic bond lengths and angles based on computational and crystallographic studies of related compounds [3] [4]. The carbon-nitrogen bond length in the thiazolidine scaffold typically measures 1.391 Å, which is shorter than the classical carbon-nitrogen bond (1.417 Å) [3]. The carbon-sulfur bond length in the thiazolidine ring is approximately 1.813 Å, while the nitrogen-hydrogen bond length measures 1.013 Å [3].

Ring-puckering analysis of thiazolidine derivatives reveals a weighted average ring bond distance of 1.649 Å with a weighted average absolute torsion angle of 18.41° [4]. For similar dichlorophenyl-substituted thiazolidine compounds, the thiazolidine ring demonstrates minimal deviation from planarity, with maximum deviations typically less than 0.020 Å [5].

| Bond Type | Length (Å) | Reference |

|---|---|---|

| C-N (thiazolidine) | 1.391 | [3] |

| C-S (thiazolidine) | 1.813 | [3] |

| N-H | 1.013 | [3] |

| Average ring bond | 1.649 | [4] |

Conformational Analysis

The thiazolidine ring adopts different conformational states depending on the substitution pattern and crystal packing forces [6]. In related dichlorophenyl thiazolidine derivatives, the five-membered ring can exist in envelope or twisted conformations [6]. The envelope conformation places the sulfur atom out of the plane formed by the other four atoms, with typical displacements of 0.715 Å [6].

Computational studies on thiazolidine derivatives indicate that conformational preferences are influenced by intramolecular interactions and the electronic nature of substituents [7]. The dihedral angle between the thiazolidine ring and the dichlorophenyl substituent typically ranges from 78° to 87°, indicating near-perpendicular orientation [6] [8].

Stereoisomeric Forms and Chirality

The 2-position of the thiazolidine ring in 2-(2,4-Dichlorophenyl)-1,3-thiazolidine represents a stereogenic center, potentially giving rise to two enantiomeric forms [9]. Nuclear magnetic resonance spectroscopy studies of similar thiazolidine derivatives reveal the existence of racemic mixtures, as evidenced by the presence of two sets of signals corresponding to different isomeric forms [9].

The stereochemical behavior of thiazolidine compounds is characterized by the possibility of equilibrium and interconversion between rotamers or configurational isomers in solution [9]. This dynamic behavior results in characteristic nuclear magnetic resonance spectral patterns that reflect the stereochemical complexity of the system [9].

Crystal Structure Determination

While specific crystallographic data for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine are not available in the literature, structural information can be inferred from related dichlorophenyl thiazolidine compounds [8] [10]. Crystal structures of analogous compounds typically adopt triclinic or orthorhombic crystal systems with space groups such as P1̄ or Pbca [8].

For the related compound 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one, crystallographic parameters include unit cell dimensions of a = 8.019 Å, b = 9.562 Å, c = 9.984 Å, with angles α = 88.937°, β = 76.254°, and γ = 71.586° [8]. The crystal packing is stabilized by intermolecular hydrogen bonding interactions and weak π-π stacking between aromatic rings [8].

| Crystal Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [8] |

| Space Group | P1̄ | [8] |

| Unit Cell a | 8.019 Å | [8] |

| Unit Cell b | 9.562 Å | [8] |

| Unit Cell c | 9.984 Å | [8] |

| Density | 1.529 Mg m⁻³ | [8] |

Physical Properties

Melting Point and Boiling Point

Specific melting point and boiling point data for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine are not available in the current literature [2]. However, related thiazolidine derivatives provide reference points for comparison [11] [12]. The parent 2,4-thiazolidinedione exhibits a melting point of 125-127°C and a boiling point of 178-179°C at 19 mmHg [12].

Structurally related dichlorophenyl thiazolidine derivatives typically demonstrate melting points in the range of 185-217°C, depending on the substitution pattern and ring modifications [11]. The presence of electron-withdrawing chlorine substituents generally increases the melting point compared to unsubstituted analogs [11].

Solubility in Various Solvents

Solubility data for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine in specific solvents are not explicitly reported in the literature [2]. The solubility characteristics can be inferred from the molecular structure and comparison with related thiazolidine compounds [12]. The presence of both polar (nitrogen and sulfur heteroatoms) and nonpolar (dichlorophenyl) regions suggests moderate solubility in organic solvents.

Related thiazolidinedione compounds demonstrate solubility in dimethyl sulfoxide, methanol, ethanol, and ethyl ether [12]. The 2,4-thiazolidinedione parent compound shows water solubility of 30 mg/ml at 3°C [12]. The dichlorophenyl substitution in the target compound would be expected to reduce water solubility while potentially increasing solubility in less polar organic solvents [12].

| Solvent Type | Expected Solubility | Reference Compound |

|---|---|---|

| Water | Low | [12] |

| Methanol | Moderate | [12] |

| Dimethyl sulfoxide | Good | [12] |

| Ethanol | Moderate | [12] |

Spectroscopic Properties

Spectroscopic characterization of thiazolidine derivatives reveals characteristic absorption patterns in infrared, nuclear magnetic resonance, and mass spectrometry [13] [14]. In infrared spectroscopy, thiazolidine compounds typically exhibit nitrogen-hydrogen stretching vibrations around 3331-3456 cm⁻¹, carbon-hydrogen stretching at 2949-2984 cm⁻¹, and carbon-sulfur stretching vibrations around 615-632 cm⁻¹ [14].

Nuclear magnetic resonance spectroscopy of thiazolidine derivatives shows characteristic chemical shifts for the methylene protons of the thiazolidine ring appearing as singlets between 5.66-6.71 parts per million [9]. The methylene groups attached to sulfur typically resonate as multiplets or doublets between 3.61-3.97 parts per million [9]. Carbon-13 nuclear magnetic resonance spectra display thiazolidine carbon signals between 55.72-61.80 parts per million and 28.45-29.64 parts per million [9].

Mass spectrometry analysis of related dichlorophenyl thiazolidine compounds reveals molecular ion peaks corresponding to their respective molecular formulas [1]. The collision cross section for the protonated molecular ion [M+H]⁺ of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine is predicted to be 146.6 Ų [1].

| Spectroscopic Method | Characteristic Features | Chemical Shift/Frequency |

|---|---|---|

| Infrared | N-H stretch | 3331-3456 cm⁻¹ |

| Infrared | C-H stretch | 2949-2984 cm⁻¹ |

| Infrared | C-S stretch | 615-632 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | CH (thiazolidine) | 5.66-6.71 ppm |

| ¹H Nuclear Magnetic Resonance | CH₂-S | 3.61-3.97 ppm |

Thermodynamic Parameters

Limited thermodynamic data are available for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine specifically [2]. Computational predictions for related thiazolidine compounds provide estimated values for key thermodynamic parameters [12]. The vapor pressure of structurally similar thiazolidinedione compounds is reported as 0 Pa at 25°C, indicating low volatility [12].

The refractive index for the parent thiazolidine compound is 1.555, with a molar volume of 78.8 mL/mol [15]. The predicted density for thiazolidinedione derivatives ranges from 1.408 to 1.629 g/cm³, depending on the substitution pattern [16] [12]. The logarithm of the partition coefficient (LogP) for related compounds typically falls in the range of -0.29 to 4.6, reflecting varying degrees of lipophilicity [17] [12].

| Parameter | Value | Reference |

|---|---|---|

| Vapor Pressure (25°C) | ~0 Pa | [12] |

| Refractive Index | ~1.555 | [15] |

| Predicted Density | 1.408-1.629 g/cm³ | [16] [12] |

| LogP Range | -0.29 to 4.6 | [17] [12] |

Structure-Activity Relationships: Carboxylic acid functionalization significantly impacts biological activity through multiple mechanisms including improved target binding, enhanced cellular uptake, and modified metabolic stability [25]. Studies have demonstrated that the length and nature of the alkyl chain connecting the carboxylic acid to the thiazolidine core substantially influence activity profiles [25].

Pharmaceutical Applications: Carboxylic acid-functionalized thiazolidine derivatives have found applications in various therapeutic areas including antioxidant therapy and geriatric medicine [25] [26]. The incorporation of carboxylic acid functionality often improves bioavailability while maintaining or enhancing the inherent biological activities of the parent compounds [27].

Hybrid Molecular Structures

Design Principles: Hybrid molecular structures incorporating thiazolidine scaffolds represent a sophisticated approach to drug design, combining multiple pharmacophores to achieve synergistic therapeutic effects [28] [29] [23]. The design of these hybrid structures is guided by principles of molecular hybridization, which seeks to merge distinct bioactive moieties while maintaining or enhancing their individual activities [29].

Thiazolidinone-Triazole Hybrids: The combination of thiazolidinone and triazole pharmacophores has yielded compounds with exceptional anticancer activity [28] [30]. These hybrids are typically synthesized using copper-catalyzed azide-alkyne cycloaddition (click chemistry), providing efficient access to structurally diverse libraries [30]. The resulting compounds demonstrate IC50 values ranging from 10.26 to 53.93 μM against various cancer cell lines, with compound 5a showing particular promise with an IC50 of 10.26 ± 0.71 μM against HT-1080 cells [30].

Mechanistic Studies: Molecular dynamics simulations and docking studies have revealed that thiazolidinone-triazole hybrids interact with p53 protein through multiple binding modes including hydrogen bonding, π-cation interactions, and hydrophobic interactions [28]. These interactions contribute to the observed antiproliferative effects and apoptosis induction in cancer cell lines [30].

Thiazole-Pyrazole Conjugates: Thiazole-pyrazoline hybrid structures synthesized through (3+2) heterocyclization reactions demonstrate broad spectrum biological activities including anticancer and antibacterial effects [31]. The synthetic approach employs Hantzsch-thiazole synthesis using phenacyl bromide as the key substrate, enabling efficient construction of the hybrid framework [31].

Indole-Thiazolidinone Fusions: Indole-thiazolidinone hybrid structures represent promising anticancer agents synthesized through Knoevenagel reactions of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives [32]. These compounds demonstrate significant antiproliferative activity and apoptosis induction in various cancer cell lines [32].

Multi-Target Therapeutic Potential: Hybrid structures often exhibit multi-target activity profiles, addressing the complex nature of many diseases [33]. For example, thiazolidinedione-oxadiazole hybrids demonstrate both α-amylase and α-glucosidase inhibitory activity, making them promising candidates for diabetes management [33]. The compounds show IC50 values ranging from 17.21 ± 0.22 to 55.43 ± 0.66 μM for enzyme inhibition [33].

Synthetic Accessibility and Scalability: The synthesis of hybrid structures typically involves multi-step procedures that must balance complexity with practical accessibility [29]. Modern synthetic methodologies such as multicomponent reactions and click chemistry approaches have significantly improved the efficiency of hybrid molecule synthesis while maintaining structural diversity [31] [29].